molecular formula C29H26FN5O4S B2989521 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-14-9

3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B2989521
CAS No.: 1043868-14-9
M. Wt: 559.62
InChI Key: AIQUBUDZGGRZHT-UHFFFAOYSA-N
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Description

3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H26FN5O4S and its molecular weight is 559.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

Research on quinazoline derivatives, such as the work by Markosyan et al. (2008), explores the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. This study investigates their interactions with phenyl-and phenethylisothiocyanates and subsequent reactions to form compounds with potential inhibition effects on brain monoamine oxidase (MAO) activity and moderate therapeutic effects against certain types of cancer in mice, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180. Such research highlights the importance of quinazoline derivatives in developing treatments targeting neurological disorders and cancer Markosyan et al., 2008.

Antibacterial and Anticancer Activity

Another study by Geesi et al. (2020) reports on the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, exploring its antibacterial activity through a sulfur arylation reaction. This compound's structural analysis and antibacterial efficacy against specific bacterial strains demonstrate the quinazoline derivatives' potential in developing new antibacterial agents. The Raman analysis, crystal structure determination, and Hirshfeld surface analysis provide a comprehensive understanding of the compound's physical and chemical properties, crucial for drug design and development processes Geesi et al., 2020.

Advanced Synthetic Methods

Further, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, as described by Kut et al. (2020), showcases advanced synthetic methods for creating complex quinazoline derivatives. These methods enable the development of compounds with potential pharmacological activities, emphasizing the versatility and innovation in synthesizing quinazoline-based pharmaceuticals Kut et al., 2020.

Properties

IUPAC Name

3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-39-21-12-6-18(7-13-21)16-31-25(36)15-14-24-28(38)35-27(33-24)22-4-2-3-5-23(22)34-29(35)40-17-26(37)32-20-10-8-19(30)9-11-20/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQUBUDZGGRZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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